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molecular formula C11H13NO3 B8685275 Ethyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-8-carboxylate

Ethyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-8-carboxylate

Cat. No. B8685275
M. Wt: 207.23 g/mol
InChI Key: DPQBGXFWOBTXLL-UHFFFAOYSA-N
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Patent
US08026235B1

Procedure details

To a solution of ethyl ester 3.6 g (20 mmol) of step 2 in dimethylformamide 30 mL was added K2CO3 5.5 g (40 mmol), followed by stirring at room temperature for 10 min. Dibromoethane 1.9 mL (22 mmol) was added dropwise to the reaction mixture which was then stirred for 3 hours under reflux. The reaction mixture was cooled to room temperature, concentrated in a vacuum, diluted with ethylacetate, and washed with a saturated sodium bicarbonate solution and a saturated NaCl solution. The resulting residue was dried over magnesium sulfate and concentrated in a vacuum to afford 3.7 g of the title compound (yield 89%).
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([NH2:11])[C:6]=1[OH:12])[CH3:2].C([O-])([O-])=O.[K+].[K+].Br[CH:21](Br)[CH3:22]>CN(C)C=O>[CH2:1]([O:3][C:4]([C:5]1[C:6]2[O:12][CH2:21][CH2:22][NH:11][C:7]=2[CH:8]=[CH:9][CH:10]=1)=[O:13])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
C(C)OC(C1=C(C(=CC=C1)N)O)=O
Name
Quantity
5.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.9 mL
Type
reactant
Smiles
BrC(C)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was then stirred for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a vacuum
ADDITION
Type
ADDITION
Details
diluted with ethylacetate
WASH
Type
WASH
Details
washed with a saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting residue was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)OC(=O)C1=CC=CC2=C1OCCN2
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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